N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

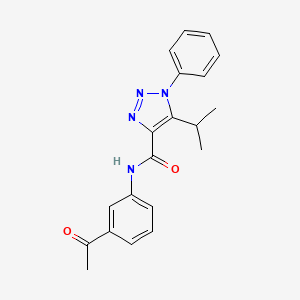

N-(3-Acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 5. The structural features include:

- Position 1: A phenyl group.

- Position 5: A propan-2-yl (isopropyl) group.

- Position 4: A carboxamide moiety linked to a 3-acetylphenyl substituent.

This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for triazole derivatives, followed by carboxamide coupling . Its molecular weight is approximately 351.39 g/mol (calculated from C₂₀H₂₁N₅O₂). The acetyl group at the 3-position of the phenyl ring enhances hydrophobicity and may influence binding interactions in biological systems .

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-13(2)19-18(22-23-24(19)17-10-5-4-6-11-17)20(26)21-16-9-7-8-15(12-16)14(3)25/h4-13H,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQNDDNHUKBNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.

Introduction of the acetylphenyl group: This step involves the acylation of the triazole ring with 3-acetylphenyl chloride in the presence of a base such as triethylamine.

Addition of the isopropyl group: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide and a suitable base.

Formation of the carboxamide group: This final step involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole carboxamides are a versatile class of compounds with diverse pharmacological applications. Below is a detailed comparison of the target compound with analogs reported in the literature:

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Key Observations

Substituent Effects on Bioactivity: The isopropyl group at position 5 (target compound) provides steric bulk compared to smaller groups like methyl (in ) or electron-withdrawing groups like trifluoromethyl (). This may influence binding pocket interactions in enzymes such as c-Met kinase .

Synthetic Efficiency :

- The target compound and its benzoisoxazolyl analog () both exhibit high synthetic yields (~90%), likely due to optimized CuAAC and amidation conditions. In contrast, derivatives with electron-deficient aromatic rings (e.g., 4-chlorophenyl) require stricter reaction controls .

The acetyl group in the target compound may mimic kinase-binding motifs observed in other acetylated triazoles .

Physicochemical Properties: The target compound’s logP (estimated ~3.5) is higher than amino-substituted analogs (e.g., : logP ~2.1), suggesting improved membrane permeability but reduced aqueous solubility.

Biological Activity

N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as D731-0022, is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its potential antimicrobial, antifungal, and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is , with a molecular weight of 348.4 g/mol. The compound features a triazole ring, which is known for its role in enhancing biological activity in various contexts. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O2 |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 954319-31-4 |

| Chemical Structure | Chemical Structure |

Antimicrobial and Antifungal Properties

Research indicates that triazole compounds often exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves interference with the synthesis of nucleic acids or cell wall components in microbes.

Anticancer Activity

Recent investigations into the anticancer potential of N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide have yielded promising results. In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including lung cancer (H460) and colon cancer cells.

A notable study reported an IC50 value of 6.06 μM for a related triazole compound against H460 cells, indicating significant antitumor activity . The mechanism of action appears to involve apoptosis induction and the generation of reactive oxygen species (ROS), which are critical in mediating cancer cell death.

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted by Kumar et al. (2023), a series of 1,2,3-triazole hybrids were synthesized and tested for their anticancer properties. One particular derivative showed a pronounced ability to induce apoptosis in H460 cells by increasing LC3 expression and γ-H2AX levels, suggesting enhanced autophagy and DNA damage response mechanisms .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of triazole derivatives, revealing that compounds similar to N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide displayed minimum inhibitory concentrations (MICs) as low as 0.0063 μmol/mL against E. coli . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.